molecular formula C12H13ClN2O2 B8059612 Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate

Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate

Cat. No.: B8059612
M. Wt: 252.69 g/mol
InChI Key: XIXAWLVFFHPYIZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[2.1.1]hexane family. These structures are known for their unique three-dimensional shapes and are often used in the development of bio-active compounds due to their ability to improve solubility, activity, and conformational restriction of candidates .

Preparation Methods

The synthesis of Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate involves a modular approach using photochemistry. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging due to the special equipment and glassware required, making it difficult to scale up. the use of (Ir[dF(CF3)ppy]2(dtbpy))PF6 (2 mol%) in dichloromethane under blue LED irradiation at 450 nm has been shown to improve the yield significantly .

Chemical Reactions Analysis

Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate undergoes various chemical reactions, including cycloaddition reactions. These reactions are powerful tools for preparing C(sp3)-rich arene bioisosteres . Common reagents used in these reactions include palladium catalysts and aldehydes. The major products formed from these reactions are often three-dimensional bioisosteres of phenyl rings .

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate involves its ability to act as a bio-isostere, replacing flat aromatic rings with three-dimensional structures. This replacement can significantly improve the solubility, activity, and conformational restriction of the compounds it is incorporated into . The molecular targets and pathways involved are primarily related to its interaction with biological molecules, enhancing their properties and effectiveness .

Properties

IUPAC Name

methyl 4-(2-chloropyrimidin-4-yl)bicyclo[2.1.1]hexane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-17-9(16)12-4-3-11(6-12,7-12)8-2-5-14-10(13)15-8/h2,5H,3-4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXAWLVFFHPYIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CCC(C1)(C2)C3=NC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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